1-Phenyl-2-piperidin-1-ylpent-4-en-1-one
Overview
Description
1-Phenyl-2-piperidin-1-ylpent-4-en-1-one is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to a pentenone chain. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-Phenyl-2-piperidin-1-ylpent-4-en-1-one can be achieved through various synthetic routes. One common method involves the reaction of phenylacetic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the desired pentenone derivative .
Industrial production methods often involve the use of continuous flow reactors to ensure high yield and purity of the final product. These methods typically employ catalysts such as palladium or platinum to facilitate the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
1-Phenyl-2-piperidin-1-ylpent-4-en-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-Phenyl-2-piperidin-1-ylpent-4-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-2-piperidin-1-ylpent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and influencing neuronal activity . Additionally, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Phenyl-2-piperidin-1-ylpent-4-en-1-one can be compared with other similar compounds, such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: This compound has a similar structure but lacks the pentenone chain, resulting in different chemical and biological properties.
2-Phenyl-1-(piperidin-1-yl)ethanone: Another similar compound with a different substitution pattern on the piperidine ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-phenyl-2-piperidin-1-ylpent-4-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-2-9-15(17-12-7-4-8-13-17)16(18)14-10-5-3-6-11-14/h2-3,5-6,10-11,15H,1,4,7-9,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQMSZAKZSJOMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)C1=CC=CC=C1)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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